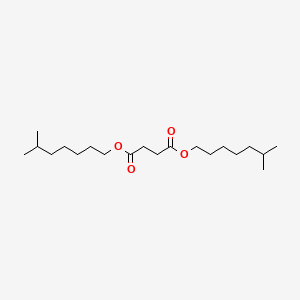

Diisooctyl succinate

Description

BenchChem offers high-quality Diisooctyl succinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisooctyl succinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

28880-24-2 |

|---|---|

Molecular Formula |

C20H38O4 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

bis(6-methylheptyl) butanedioate |

InChI |

InChI=1S/C20H38O4/c1-17(2)11-7-5-9-15-23-19(21)13-14-20(22)24-16-10-6-8-12-18(3)4/h17-18H,5-16H2,1-4H3 |

InChI Key |

MQKXWEJVDDRQKK-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCOC(=O)CCC(=O)OCCCCCC(C)C |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCC(=O)OCCCCCC(C)C |

Other CAS No. |

28880-24-2 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Diisooctyl Succinate: Core Properties and Applications

This technical guide provides a comprehensive overview of the fundamental properties of diisooctyl succinate, a versatile emollient and solubilizing agent. The information is curated for professionals in research, scientific, and drug development fields, with a focus on its physicochemical characteristics, synthesis, purification, and applications.

Physicochemical Properties

Diisooctyl succinate is the diester of isooctyl alcohol and succinic acid.[1] Its core physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 28880-24-2 | [2] |

| Molecular Formula | C20H38O4 | [2][3] |

| Molecular Weight | 342.51 g/mol | [2][3] |

| Boiling Point | 356 °C at 101.3 kPa | [2][4] |

| Density | 0.917 g/cm³ at 25 °C | [2][4] |

| Vapor Pressure | 0.013 Pa at 25 °C | [2][4] |

| logP (o/w) | 7.13 at 20 °C | [2][4] |

| Water Solubility | 0.005564 mg/L at 25 °C (estimated) | [5] |

| Appearance | Liquid | [2][4] |

Synthesis and Purification

General Synthesis Approach: Esterification

The synthesis of diisooctyl succinate would typically involve the esterification of succinic acid or its anhydride with isooctyl alcohol. The reaction is generally catalyzed by an acid.

A related synthesis for dioctyl sodium sulfosuccinate involves the alcoholysis reaction of isooctanol and maleic anhydride, followed by an esterification reaction at elevated temperatures (115°C initially, then raised to 185-205°C) to produce diisooctyl maleate.[6] A similar process could be envisioned for diisooctyl succinate using succinic anhydride.

Purification Protocol: Solvent Extraction and Column Chromatography

A general multi-step purification process for a similar compound, monooctyl succinate, can be adapted for diisooctyl succinate to remove unreacted starting materials and byproducts.[7]

Protocol: Purification by Solvent Extraction and Washing [7]

-

Dilution : The crude reaction mixture is diluted with an organic solvent such as ethyl acetate.

-

Washing : The organic solution is transferred to a separatory funnel and washed with a saturated sodium bicarbonate solution to remove any unreacted succinic acid.

-

Extraction : The organic layer containing the diisooctyl succinate is then washed with water to remove any remaining water-soluble impurities.

-

Drying and Concentration : The organic extract is dried over anhydrous sodium sulfate, filtered, and then concentrated under reduced pressure to yield the crude product.

Protocol: Purification by Column Chromatography [7]

-

Column Packing : A silica gel column is prepared using a suitable slurry packing method with a non-polar solvent (e.g., hexane).

-

Elution : The crude product is loaded onto the column and eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

-

Fraction Collection and Analysis : Fractions are collected and analyzed using a technique like Thin-Layer Chromatography (TLC) to identify those containing the pure diisooctyl succinate.

-

Solvent Removal : The pure fractions are combined, and the solvent is removed under reduced pressure to obtain the purified diisooctyl succinate.

Caption: General workflow for the synthesis and purification of diisooctyl succinate.

Applications in Research and Development

Diisooctyl succinate is primarily utilized for its properties as an emollient, slip agent, and solubilizer.

-

Skincare and Cosmetics : It is used to improve the texture and spreadability of skincare products, where it forms a protective layer on the skin to enhance smoothness and hydration.[8] It is considered a light emollient that provides a silky after-feel and can reduce the greasiness of oil-based formulations.[9][10]

-

Solubilizer and Dispersing Agent : It is an excellent solubilizer for UV filters and a dispersing agent for pigments and inorganic filters, making it valuable in sun care and color cosmetic formulations.[9][10]

-

Drug Delivery : While direct applications of diisooctyl succinate in drug delivery are not extensively documented in the provided results, related succinate derivatives have been explored in nanoparticle formulations for enhanced therapeutic efficacy, stability, and targeted delivery.[11] For instance, α-tocopheryl succinate has been used in nanoparticles for antitumor drug delivery.[12] The solubilizing properties of diisooctyl succinate suggest its potential as an excipient in topical or transdermal drug delivery systems.

Caption: Logical relationships of diisooctyl succinate's properties and applications.

Safety Information

Safety data for diisooctyl succinate is limited in the provided search results. However, information on related compounds can offer some insight. For dioctyl sodium sulfosuccinate, it is noted to cause skin irritation and serious eye damage. It is important to handle these types of chemicals with appropriate personal protective equipment, including gloves and eye protection.[13][14] Always refer to the specific Safety Data Sheet (SDS) for the product being used.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for diisooctyl succinate were not found in the provided search results. For the structural elucidation of novel compounds, a combination of 1D and 2D NMR techniques, mass spectrometry, and IR data is typically employed.[15] In the absence of experimental data, computational tools can be used to predict spectroscopic properties.[16][17] For the analysis of succinate and its derivatives, both NMR and mass spectrometry are powerful complementary techniques.[18][19]

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. diisooctyl succinate CAS#: 28880-24-2 [m.chemicalbook.com]

- 3. Butanedioic acid, 1,4-diisooctyl ester | C20H38O4 | CID 120074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 28880-24-2 CAS MSDS (diisooctyl succinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. diisooctyl succinate, 28880-24-2 [perflavory.com]

- 6. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. myrevea.com [myrevea.com]

- 9. ulprospector.com [ulprospector.com]

- 10. ulprospector.com [ulprospector.com]

- 11. benchchem.com [benchchem.com]

- 12. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assets.eshop-live.com [assets.eshop-live.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. forskning.ruc.dk [forskning.ruc.dk]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

Diisooctyl Succinate: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl succinate is a diester of succinic acid and isooctyl alcohol. It is a versatile chemical compound with applications in various fields, including cosmetics, plastics, and potentially as a specialty solvent in pharmaceutical formulations. Its properties are largely defined by its chemical structure, which consists of a central succinate moiety with two branched octyl chains. This guide provides an in-depth overview of the chemical structure and a detailed examination of the synthesis of diisooctyl succinate.

Chemical Structure and Properties

Diisooctyl succinate is characterized by the IUPAC name bis(6-methylheptyl) butanedioate.[1] Its molecular formula is C20H38O4, and it has a molecular weight of 342.51 g/mol .[1][2] The structure features a four-carbon dicarboxylic acid backbone (succinic acid) esterified with two isooctyl alcohol molecules. The "iso" prefix in isooctyl alcohol typically refers to a branched-chain isomer of octanol, most commonly 6-methylheptanol.

dot```dot graph Diisooctyl_Succinate_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Central succinate structure C1 [label="O", pos="0,0.5!", fontsize=12, fontcolor="#EA4335"]; C2 [label="C", pos="0.5,0!", fontsize=12, fontcolor="#202124"]; C3 [label="O", pos="1,0.5!", fontsize=12, fontcolor="#EA4335"]; C4 [label="C", pos="1.5,0!", fontsize=12, fontcolor="#202124"]; C5 [label="C", pos="2.5,0!", fontsize=12, fontcolor="#202124"]; C6 [label="C", pos="3.5,0!", fontsize=12, fontcolor="#202124"]; C7 [label="O", pos="4,0.5!", fontsize=12, fontcolor="#EA4335"]; C8 [label="C", pos="4.5,0!", fontsize=12, fontcolor="#202124"]; C9 [label="O", pos="5,0.5!", fontsize=12, fontcolor="#EA4335"];

// Isooctyl chains // Left chain C10 [label="C", pos="-0.5,-0.5!", fontsize=12, fontcolor="#202124"]; C11 [label="C", pos="-1.5,-0.5!", fontsize=12, fontcolor="#202124"]; C12 [label="C", pos="-2.5,-0.5!", fontsize=12, fontcolor="#202124"]; C13 [label="C", pos="-3.5,-0.5!", fontsize=12, fontcolor="#202124"]; C14 [label="C", pos="-4.5,-0.5!", fontsize=12, fontcolor="#202124"]; C15 [label="C", pos="-5.5,-0.5!", fontsize=12, fontcolor="#202124"]; C16 [label="C", pos="-6.5,-0.5!", fontsize=12, fontcolor="#202124"]; C17 [label="C", pos="-5.5,-1.5!", fontsize=12, fontcolor="#202124"]; C18 [label="H3", pos="-6.8,-0.2!", fontsize=10, fontcolor="#5F6368"]; C19 [label="H", pos="-5.8,-0.2!", fontsize=10, fontcolor="#5F6368"]; C20 [label="H3", pos="-5.2,-1.8!", fontsize=10, fontcolor="#5F6368"]; C21 [label="H2", pos="-4.5,-0.2!", fontsize=10, fontcolor="#5F6368"]; C22 [label="H2", pos="-3.5,-0.2!", fontsize=10, fontcolor="#5F6368"]; C23 [label="H2", pos="-2.5,-0.2!", fontsize=10, fontcolor="#5F6368"]; C24 [label="H2", pos="-1.5,-0.2!", fontsize=10, fontcolor="#5F6368"]; C25 [label="H2", pos="-0.5,-0.2!", fontsize=10, fontcolor="#5F6368"];

// Right chain C26 [label="C", pos="5.5,-0.5!", fontsize=12, fontcolor="#202124"]; C27 [label="C", pos="6.5,-0.5!", fontsize=12, fontcolor="#202124"]; C28 [label="C", pos="7.5,-0.5!", fontsize=12, fontcolor="#202124"]; C29 [label="C", pos="8.5,-0.5!", fontsize=12, fontcolor="#202124"]; C30 [label="C", pos="9.5,-0.5!", fontsize=12, fontcolor="#202124"]; C31 [label="C", pos="10.5,-0.5!", fontsize=12, fontcolor="#202124"]; C32 [label="C", pos="11.5,-0.5!", fontsize=12, fontcolor="#202124"]; C33 [label="C", pos="10.5,-1.5!", fontsize=12, fontcolor="#202124"]; C34 [label="H2", pos="5.5,-0.2!", fontsize=10, fontcolor="#5F6368"]; C35 [label="H2", pos="6.5,-0.2!", fontsize=10, fontcolor="#5F6368"]; C36 [label="H2", pos="7.5,-0.2!", fontsize=10, fontcolor="#5F6368"]; C37 [label="H2", pos="8.5,-0.2!", fontsize=10, fontcolor="#5F6368"]; C38 [label="H2", pos="9.5,-0.2!", fontsize=10, fontcolor="#5F6368"]; C39 [label="H", pos="10.8,-0.2!", fontsize=10, fontcolor="#5F6368"]; C40 [label="H3", pos="11.8,-0.2!", fontsize=10, fontcolor="#5F6368"]; C41 [label="H3", pos="10.2,-1.8!", fontsize=10, fontcolor="#5F6368"];

// Bonds C2 -- C1 [penwidth=2]; C2 -- C3; C2 -- C4; C4 -- C5 [penwidth=2]; C5 -- C6; C6 -- C7 [penwidth=2]; C6 -- C8; C8 -- C9; C3 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C15 -- C17; C8 -- C26; C26 -- C27; C27 -- C28; C28 -- C29; C29 -- C30; C30 -- C31; C31 -- C32; C31 -- C33; }

Caption: General workflow for the synthesis of diisooctyl succinate.

Experimental Protocol: Representative Fischer Esterification

The following is a representative experimental protocol for the synthesis of a dialkyl succinate, adapted for the preparation of diisooctyl succinate.

Materials:

-

Succinic acid

-

Isooctyl alcohol (6-methylheptan-1-ol)

-

p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (H₂SO₄)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine succinic acid, a molar excess of isooctyl alcohol (e.g., 2.5 to 3 molar equivalents), and a catalytic amount of an acid catalyst (e.g., 0.02 molar equivalents of p-TsOH). Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.

-

Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction. The reaction time can vary from a few hours to several hours depending on the scale and specific conditions.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted succinic acid.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the solvent and excess isooctyl alcohol under reduced pressure using a rotary evaporator.

-

The crude diisooctyl succinate can be further purified by vacuum distillation to obtain the final product with high purity.

-

Quantitative Data from a Representative Dialkyl Succinate Synthesis

The following table provides representative quantitative data from a similar dialkyl succinate synthesis, which can be used as a starting point for optimizing the synthesis of diisooctyl succinate.

| Parameter | Value |

| Molar Ratio (Acid:Alcohol) | 1:2.5 - 1:3 |

| Catalyst Loading (p-TsOH) | 1-5 mol% |

| Reaction Temperature | Reflux temperature of the solvent (e.g., Toluene ~110 °C) |

| Reaction Time | 2-8 hours |

| Typical Yield | >90% (after purification) |

Biological Significance and Signaling Pathways

Currently, there is a lack of specific research on the direct interaction of diisooctyl succinate with biological signaling pathways. However, the core component of the molecule, succinate, is a key metabolite in the citric acid cycle (Krebs cycle) and has been identified as an important signaling molecule.

Extracellular succinate can act as a ligand for the G-protein coupled receptor, SUCNR1 (also known as GPR91). Activation of SUCNR1 has been implicated in a variety of physiological and pathological processes, including inflammation, blood pressure regulation, and metabolic homeostasis. It is plausible that diisooctyl succinate, if hydrolyzed in vivo to release succinate, could indirectly influence these pathways. However, direct evidence for this is currently unavailable.

dot

Caption: General role of succinate in cellular metabolism and signaling.

Conclusion

Diisooctyl succinate is a well-defined chemical entity with a straightforward synthesis based on the principles of Fischer esterification. While its direct biological activity and involvement in specific signaling pathways are not yet elucidated, its structural relationship to the key metabolite succinate suggests potential for indirect biological effects. This guide provides a foundational understanding of the chemical properties and synthesis of diisooctyl succinate, which can serve as a valuable resource for professionals in chemical and pharmaceutical research and development. Further investigation into the metabolic fate and potential biological targets of diisooctyl succinate is warranted to fully explore its applications.

References

CAS number and molecular weight of diisooctyl succinate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisooctyl succinate (CAS No: 28880-24-2) is a diester of succinic acid and isooctyl alcohol. Primarily utilized in the cosmetics and personal care industry, it functions as a light, non-greasy emollient, texture enhancer, and dispersing agent. Its utility stems from its ability to impart a silky, smooth feel to formulations while solubilizing active ingredients such as UV filters. This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis protocol, analytical characterization methods, and safety considerations for diisooctyl succinate. While it is a common ingredient in commercial products, detailed public data on its synthesis and toxicology are limited; therefore, some information herein is based on established chemical principles and data from structurally related compounds.

Physicochemical Properties

Diisooctyl succinate is a clear, colorless to pale yellow liquid. Its key properties are summarized in the table below, compiled from various chemical databases.

| Property | Value | Reference(s) |

| CAS Number | 28880-24-2 | [1][2][3] |

| Molecular Formula | C₂₀H₃₈O₄ | [1][4] |

| Molecular Weight | 342.51 g/mol | [1][4] |

| IUPAC Name | bis(6-methylheptyl) butanedioate | [4] |

| Synonyms | Butanedioic acid, diisooctyl ester; Butanedioic acid, 1,4-diisooctyl ester | [4] |

| Appearance | Clear Liquid | |

| Boiling Point | ~356 - 359 °C at 101.3 kPa | |

| Density | ~0.92 - 0.94 g/cm³ at 25°C | |

| Flash Point | ~158 °C |

Synthesis and Purification

A detailed, publicly available synthesis protocol for diisooctyl succinate is not readily found in peer-reviewed literature. However, a standard and scientifically sound method would be the Fischer esterification of succinic acid or its anhydride with isooctyl alcohol. The following protocol is proposed based on this established chemical reaction.

Experimental Protocol: Synthesis of Diisooctyl Succinate

Reaction: Succinic Anhydride + 2 Isooctyl Alcohol → Diisooctyl Succinate + Water

Materials:

-

Succinic anhydride (1.0 mol)

-

Isooctyl alcohol (2.2 mol, slight excess)

-

p-Toluenesulfonic acid (catalyst, 0.02 mol)

-

Toluene (solvent, for azeotropic removal of water)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

-

Reaction Mixture: The flask is charged with succinic anhydride (1.0 mol), isooctyl alcohol (2.2 mol), p-toluenesulfonic acid (0.02 mol), and toluene.

-

Esterification: The mixture is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the product. The reaction is monitored by thin-layer chromatography (TLC) until the succinic anhydride is consumed.

-

Workup:

-

The reaction mixture is cooled to room temperature.

-

The mixture is washed sequentially with 5% sodium bicarbonate solution (to remove the acid catalyst and any unreacted succinic acid), water, and finally, brine.

-

The organic layer is separated and dried over anhydrous magnesium sulfate.

-

-

Purification:

-

The drying agent is removed by filtration.

-

Toluene and excess isooctyl alcohol are removed under reduced pressure using a rotary evaporator.

-

The resulting crude diisooctyl succinate can be further purified by vacuum distillation to yield the final, high-purity product.

-

Analytical Characterization

Spectroscopic data for diisooctyl succinate is not widely published. The following are expected characteristics based on its molecular structure.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the methylene protons of the succinate backbone (a singlet or a multiplet around 2.5-2.7 ppm). Multiple signals in the aliphatic region (approx. 0.8-1.6 ppm) corresponding to the branched isooctyl chains, including characteristic doublets for the methyl groups. A triplet around 4.0-4.2 ppm for the -O-CH₂- protons adjacent to the ester oxygen. |

| ¹³C NMR | A signal for the ester carbonyl carbon around 172 ppm. A signal for the succinate methylene carbons around 29-31 ppm. Signals for the carbons of the isooctyl chains in the 10-70 ppm range. |

| FT-IR | A strong C=O stretching band for the ester functional group around 1735 cm⁻¹. C-O stretching bands in the 1150-1250 cm⁻¹ region. C-H stretching bands for the aliphatic chains just below 3000 cm⁻¹. |

| Mass Spec | The molecular ion peak [M]⁺ at m/z = 342.5. Common fragmentation patterns would involve the loss of the isooctyl side chains. |

Biological Activity and Signaling Pathways

As an emollient in cosmetic and topical formulations, diisooctyl succinate's primary function is physical rather than pharmacological. It acts on the surface of the skin (stratum corneum) to form a thin, lubricating film. This film helps to reduce transepidermal water loss (TEWL) and improves skin texture and feel. There is no evidence in the public domain to suggest that diisooctyl succinate interacts with biological signaling pathways in the manner of a pharmacologically active drug substance. Its role is confined to altering the physical properties of the skin surface and the formulation itself.

Safety and Toxicology

Diisooctyl succinate is generally considered safe for use in cosmetic products and is well-tolerated by most skin types.[5] It is often listed as being free from common allergens and irritants.[6]

-

Skin Irritation: It is considered unlikely to cause irritation in typical use concentrations.[5]

-

Skin Sensitization: It is not known to be a common skin sensitizer.

For context, related dialkyl sulfosuccinate salts have been reviewed and found to be safe for use in cosmetics when formulated to be non-irritating.[7] However, direct extrapolation of safety data from sulfated or phthalate analogues should be done with caution due to structural differences.

Experimental Protocols: Emollient Evaluation

To assess the performance of diisooctyl succinate as an emollient in a formulation, a series of standard in-vitro and in-vivo tests can be conducted.

Protocol: Evaluation of Emollient Performance

Objective: To characterize the physical and sensory properties of a formulation containing diisooctyl succinate.

Methods:

-

Formulation: Prepare a simple oil-in-water emulsion with and without diisooctyl succinate (as a control) at a specified concentration (e.g., 5% w/w).

-

Physical Characterization:

-

Viscosity: Measure using a viscometer (e.g., Brookfield) to determine the flow characteristics of the formulation.

-

Spreadability: Assess by placing a known amount of the formulation between two glass plates and measuring the diameter of spread after applying a standard weight for a set time.

-

-

In-Vitro Performance:

-

Hydration/Occlusivity: Measure the rate of water evaporation from a controlled surface (e.g., a filter paper or a synthetic skin model) with and without the formulation applied.

-

-

Sensory Panel Evaluation:

-

Recruit and train a panel of sensory assessors.

-

Provide panelists with coded samples of the control and test formulations.

-

Assessors will apply a standardized amount of product to their forearms and rate various sensory attributes (e.g., greasiness, silkiness, absorption speed, after-feel) on a labeled magnitude scale.

-

-

Data Analysis: Statistically analyze the quantitative data (viscosity, spreadability, water loss) and the sensory panel scores to determine the impact of diisooctyl succinate on the formulation's properties.

References

- 1. 28880-24-2 CAS MSDS (diisooctyl succinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Diisooctyl Succinate (with Product List) [incidecoder.com]

- 3. incibeauty.com [incibeauty.com]

- 4. Butanedioic acid, 1,4-diisooctyl ester | C20H38O4 | CID 120074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beautydecoded.com [beautydecoded.com]

- 6. Diisooctyl Succinate Ingredient Allergy Safety Information [skinsafeproducts.com]

- 7. cir-safety.org [cir-safety.org]

An In-depth Technical Guide to the Mechanism of Action of Succinate Esters in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate esters, derivatives of the Krebs cycle intermediate succinic acid, are a versatile class of molecules with significant applications in biological research and drug development. Their primary utility lies in their ability to act as prodrugs, effectively delivering succinate or a parent drug molecule across the cell membrane. Once intracellular, these esters are hydrolyzed by endogenous esterases, releasing the active compound. This guide provides a comprehensive overview of the mechanism of action of succinate esters, detailing their metabolic fate, signaling pathways, and therapeutic potential.

Core Mechanism of Action: Prodrug Strategy and Intracellular Delivery

The fundamental mechanism of action of succinate esters revolves around their function as prodrugs. The esterification of a drug molecule with succinic acid can enhance its physicochemical properties, such as aqueous solubility. This strategy is particularly useful for hydrophobic drugs that are otherwise difficult to administer.

Once administered, succinate ester prodrugs are cleaved by intracellular esterases, releasing the active drug and succinate. This targeted intracellular release can improve the therapeutic index of a drug by increasing its concentration at the site of action while minimizing systemic exposure and potential side effects.

Metabolic Fate of Succinate Esters

Upon intracellular release, the succinate moiety enters the Krebs cycle, a central metabolic pathway for energy production. This can have significant effects on cellular metabolism, particularly in tissues with high energy demands. The metabolism of succinate can lead to an increase in ATP production, which can be beneficial in certain pathological conditions.

Below is a diagram illustrating the intracellular hydrolysis of a succinate ester and the subsequent entry of succinate into the Krebs cycle.

Caption: Intracellular processing of succinate esters.

Signaling through Succinate Receptor 1 (SUCNR1/GPR91)

Extracellular succinate, which can be released from cells under conditions of metabolic stress, acts as a signaling molecule by activating the G-protein coupled receptor, SUCNR1 (also known as GPR91).[1] Activation of SUCNR1 can trigger various downstream signaling cascades, primarily through Gq and Gi proteins, leading to intracellular calcium mobilization and inhibition of adenylyl cyclase, respectively. This signaling pathway is implicated in a range of physiological and pathological processes, including inflammation, immune responses, and blood pressure regulation.[2]

The following diagram illustrates the SUCNR1 signaling pathway.

Caption: SUCNR1/GPR91 signaling cascade.

Quantitative Data on Succinate Ester Activity

The biological activity of succinate esters can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for different succinate ester prodrugs.

Table 1: In Vitro Anticancer Activity of Succinate Ester Prodrugs

| Prodrug | Parent Drug | Cell Line | IC50 (µM) | Citation |

| Curcumin diethyl disuccinate | Curcumin | Caco-2 | 1.8 - 9.6 | [3] |

| Taxol-suc | Paclitaxel | HeLa | >10 | [4] |

| Taxol-GG | Paclitaxel | HeLa | ~1 | [4] |

| CPT-suc | Camptothecin | HeLa | >10 | [4] |

| CPT-GG | Camptothecin | HeLa | ~1 | [4] |

| MRS7422 | Cl-IB-MECA | - | - | [5] |

| MRS7476 | MRS5698 | - | - | [5] |

Note: "suc" refers to a simple succinate ester, while "GG" refers to a diglycine-activated succinate ester, which shows enhanced hydrolysis.[4]

Table 2: SUCNR1/GPR91 Activation by Succinate and its Analogs

| Agonist | Assay | EC50 (µM) | Citation |

| Succinate | Aequorin luminescence (human) | 56 ± 8 | [6] |

| Succinate | Aequorin luminescence (mouse) | 28 ± 5 | [6] |

| Succinate | cAMP reduction | 29 | [7] |

| cis-Epoxysuccinic acid | cAMP reduction | 2.7 | [7] |

| Succinic acid | [Ca2+]i mobilization | 581 | [7] |

| cis-Epoxysuccinic acid | [Ca2+]i mobilization | 191 | [7] |

| cis-1,2-Cyclopropanedicarboxylic acid | [Ca2+]i mobilization | 1040 | [7] |

Table 3: Pharmacokinetic Parameters of Methylprednisolone Prodrugs

| Prodrug | Parameter | Value | 90% CI | Citation |

| Methylprednisolone suleptanate | AUC (relative to succinate) | 108% | 102-114% | [8] |

| Methylprednisolone suleptanate | Cmax (relative to succinate) | 81% | 75-88% | [8] |

| Methylprednisolone suleptanate | tmax difference (relative to succinate) | 200% | 141-283% | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of succinate esters. Below are representative protocols for key experiments.

Synthesis of a Succinate Ester Prodrug (General Protocol)

This protocol describes a general method for the esterification of a hydroxyl-containing drug with succinic anhydride.

Materials:

-

Drug with a hydroxyl group

-

Succinic anhydride

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

HPLC for purification

Procedure:

-

Dissolve the drug in DCM.

-

Add succinic anhydride (typically in excess, e.g., 8 equivalents).[5]

-

Add TEA (e.g., 16 equivalents) and a catalytic amount of DMAP (e.g., 1 equivalent).[5]

-

Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours) until the reaction is complete, monitoring by TLC or LC-MS.[3]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by HPLC to obtain the succinate ester prodrug.[5]

Enzymatic Hydrolysis of Succinate Esters

This protocol outlines a method to assess the stability of succinate esters in the presence of esterases.

Materials:

-

Succinate ester prodrug

-

Porcine liver esterase (PLE) or other esterase source

-

HEPES buffer (pH 7.3)

-

HPLC for analysis

Procedure:

-

Prepare a solution of the succinate ester prodrug in HEPES buffer.

-

Add PLE to the solution at a specified concentration.

-

Incubate the mixture at 37°C.[5]

-

At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).

-

Analyze the samples by HPLC to quantify the remaining prodrug and the released active drug.

-

Calculate the rate of hydrolysis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Succinate ester prodrug

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the succinate ester prodrug and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

-

Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.

Caption: Workflow for an MTT-based cytotoxicity assay.

Conclusion

Succinate esters represent a powerful and versatile tool in drug development and biological research. Their ability to act as prodrugs allows for enhanced delivery and targeted release of active compounds, while the succinate moiety itself can modulate cellular metabolism and signaling. A thorough understanding of their mechanism of action, supported by robust quantitative data and detailed experimental protocols, is essential for their effective application in developing novel therapeutics. This guide provides a foundational resource for researchers and scientists working in this exciting field.

References

- 1. WO2015155238A1 - Succinate prodrugs for use in the treatment of lactic acidosis or drug-induced side-effects due to complex i-related impairment of mitochondrial oxidative phosphorylation - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and pharmacodynamic assessment of bioavailability for two prodrugs of methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of diisooctyl succinate and related succinate compounds, focusing on their synthesis, physicochemical properties, and emerging roles in biological signaling. This document is intended to serve as a valuable resource for researchers in drug development and the life sciences, offering detailed experimental protocols, comparative data, and visual representations of key chemical and biological processes.

Introduction to Diisooctyl Succinate and Succinate Esters

Diisooctyl succinate (CAS No. 28880-24-2) is the diester formed from succinic acid and isooctyl alcohol. It belongs to the broader class of succinate esters, which are esters of butanedioic acid[1][2]. These compounds are gaining interest not only for their applications as emollients and plasticizers but also for their potential roles in cellular metabolism and signaling[3]. Succinic acid itself is a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle[4]. Succinate can be transported out of the mitochondria and act as an extracellular signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91)[5][6]. This signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, immune response, and blood pressure regulation[4][7].

Cell-permeable succinate esters can serve as precursors to intracellular succinate, making them valuable tools for studying succinate signaling pathways[4]. This guide will focus on the synthesis and properties of diisooctyl succinate as a representative long-chain dialkyl succinate and will also review the broader context of succinate ester signaling.

Physicochemical Properties

Diisooctyl succinate is a high-boiling point, lipophilic liquid. Its physical and chemical properties are summarized in the table below. Due to a lack of extensive experimental data in the public domain, some values are estimated based on computational models.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₈O₄ | [8] |

| Molecular Weight | 342.51 g/mol | [8] |

| CAS Number | 28880-24-2 | [8] |

| Appearance | Colorless to pale yellow liquid | Assumed |

| Boiling Point | 358.9 °C at 760 mmHg | [9] |

| Density | 0.934 g/cm³ | [9] |

| Flash Point | 158 °C | [9] |

| logP (octanol/water) | 5.28 - 6.6 | [8][9] |

| Vapor Pressure | 2.46E-05 mmHg at 25°C | [9] |

Synthesis of Diisooctyl Succinate

The most common method for synthesizing dialkyl succinates is the Fischer-Speier esterification of succinic acid or its anhydride with the corresponding alcohol in the presence of an acid catalyst[6]. The following protocol is an adapted method for the synthesis of diisooctyl succinate based on established procedures for similar long-chain esters[10][11].

Experimental Protocol: Fischer Esterification of Succinic Anhydride with Isooctyl Alcohol

Materials:

-

Succinic anhydride (1.0 equivalent)

-

Isooctyl alcohol (2.1 equivalents)

-

p-Toluenesulfonic acid (p-TSA) (0.02 equivalents) or another suitable acid catalyst

-

Toluene (as solvent for azeotropic water removal)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add succinic anhydride (1.0 eq.), isooctyl alcohol (2.1 eq.), p-toluenesulfonic acid (0.02 eq.), and toluene.

-

Esterification: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, driving the equilibrium towards the formation of the diester.

-

Reaction Monitoring: Continue the reaction until the theoretical amount of water has been collected, or until the reaction completion is confirmed by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted succinic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent and excess isooctyl alcohol under reduced pressure using a rotary evaporator.

-

For high purity, the crude diisooctyl succinate can be purified by vacuum distillation, given its high boiling point.

-

Quantitative Data for Analogous Syntheses:

References

- 1. Dioctyl sulfosuccinate sodium salt(577-11-7) IR Spectrum [m.chemicalbook.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy Bis(2-ethylhexyl) succinate (EVT-300710) | 2915-57-3 [evitachem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fao.org [fao.org]

- 7. Studies on the mechanism of action of dioctyl sodium sulphosuccinate in the human jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bis(2-ethylhexyl) succinate | 2915-57-3 | Benchchem [benchchem.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Bis(2-ethylhexyl) succinate | 2915-57-3 | CAA91557 [biosynth.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Diisooctyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl succinate (CAS No. 28880-24-2) is a diester of succinic acid and isooctyl alcohol. It functions as an emollient, skin conditioning agent, and solvent in a variety of cosmetic and personal care products.[1][2] Its high molecular weight and branched alkyl chains contribute to a desirable sensory profile, providing a light, silky feel on the skin. This technical guide provides a comprehensive overview of the physical and chemical characteristics of diisooctyl succinate, along with detailed experimental protocols and data analysis for its synthesis and characterization.

Physical and Chemical Properties

Diisooctyl succinate is a colorless liquid with a high boiling point and low water solubility. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H38O4 | [3] |

| Molecular Weight | 342.51 g/mol | [3] |

| CAS Number | 28880-24-2 | [3] |

| Boiling Point | 356 °C at 101.3 kPa | |

| Density | 0.917 g/cm³ at 25 °C | |

| Vapor Pressure | 0.013 Pa at 25 °C | |

| Water Solubility | Insoluble (estimated) | |

| logP | 7.13 at 20 °C and pH 7 | |

| Appearance | Colorless Liquid |

Experimental Protocols

Synthesis of Diisooctyl Succinate via Fischer Esterification

The most common method for synthesizing diisooctyl succinate is the Fischer esterification of succinic acid with isooctyl alcohol, using an acid catalyst.[4][5]

Materials:

-

Succinic acid (1.0 eq)

-

Isooctyl alcohol (2.2 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.05 eq)

-

Toluene

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add succinic acid, isooctyl alcohol, and a catalytic amount of p-TSA.

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Continuously remove the water that collects in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until all the succinic acid has been consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the toluene and excess isooctyl alcohol under reduced pressure using a rotary evaporator.

-

The crude diisooctyl succinate can be further purified by vacuum distillation.[6]

Analytical Methods

The purity and identity of the synthesized diisooctyl succinate can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of diisooctyl succinate is expected to show characteristic signals for the methylene protons of the succinate backbone and the various protons of the isooctyl chains.

-

¹³C NMR: The carbon NMR spectrum will provide distinct signals for the carbonyl carbons of the ester groups, the methylene carbons of the succinate backbone, and the carbons of the isooctyl chains.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):

-

δ 4.05 (t, 4H, -O-CH₂-)

-

δ 2.60 (s, 4H, -CO-CH₂-CH₂-CO-)

-

δ 1.55-1.20 (m, 18H, isooctyl CH and CH₂)

-

δ 0.88 (d, 12H, isooctyl CH₃)

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

-

δ 172.5 (C=O)

-

δ 66.0 (-O-CH₂-)

-

δ 38.5, 30.0, 29.0, 24.0, 23.0 (isooctyl carbons)

-

δ 29.5 (-CO-CH₂-)

-

δ 14.0, 11.0 (isooctyl CH₃)

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of diisooctyl succinate will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group.

Expected FTIR Spectral Data:

-

~2960-2870 cm⁻¹ (C-H stretching of alkyl groups)

-

~1735 cm⁻¹ (C=O stretching of the ester)

-

~1160 cm⁻¹ (C-O stretching of the ester)

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of diisooctyl succinate and to study its fragmentation pattern.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 342.3

-

Major Fragments: Loss of isooctyl group (m/z 229), loss of isooctoxycarbonyl group (m/z 199), McLafferty rearrangement fragments.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]

- 3. 28880-24-2 CAS MSDS (diisooctyl succinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

The Role of Diisooctyl Succinate as an Emollient: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisooctyl succinate is a versatile, non-occlusive emollient increasingly utilized in cosmetic and pharmaceutical formulations for its unique sensory profile and functional benefits. This technical guide provides an in-depth analysis of its role as an emollient, focusing on its physicochemical properties, mechanism of action on the skin, and performance characteristics. This document synthesizes available data on its spreadability, viscosity, and sensory attributes, offering detailed experimental protocols for their evaluation. Furthermore, it explores the impact of diisooctyl succinate on skin barrier function, including its effects on transepidermal water loss (TEWL) and skin hydration. Safety and regulatory information are also briefly addressed.

Introduction

Emollients are fundamental components of topical formulations, playing a crucial role in maintaining skin health and improving the aesthetic qualities of cosmetic and dermatological products. They function primarily by forming a thin film on the skin's surface, which helps to reduce transepidermal water loss (TEWL), thereby increasing skin hydration and smoothness.[1] Diisooctyl succinate, a diester of succinic acid and isooctyl alcohol, has emerged as a popular emollient choice due to its light, non-greasy feel and excellent spreadability.[2][3]

This guide aims to provide a comprehensive technical overview of diisooctyl succinate for researchers, scientists, and drug development professionals. It will delve into the quantitative data available for its key performance indicators and provide detailed methodologies for the experiments cited, enabling a deeper understanding of its functional role in topical formulations.

Physicochemical Properties

Diisooctyl succinate is a clear, colorless to light yellow liquid with a low viscosity.[4] Its chemical structure, characterized by branched alkyl chains, contributes to its desirable sensory properties and good solubility in a variety of cosmetic ingredients.[5]

Table 1: Typical Physicochemical Properties of Diisooctyl Succinate

| Property | Value | Reference |

| INCI Name | Diisooctyl Succinate | [6] |

| CAS Number | 28880-24-2 | [6] |

| Molecular Formula | C₂₀H₃₈O₄ | [4] |

| Molecular Weight | 342.51 g/mol | [4] |

| Appearance | Clear, colorless to light yellow liquid | [4] |

| Boiling Point | 356 °C at 101.3 kPa | [4] |

| Density | 0.917 g/cm³ at 25°C | [4] |

Mechanism of Action as an Emollient

The primary mechanism by which diisooctyl succinate functions as an emollient is by forming a semi-occlusive film on the stratum corneum. This film, while not completely preventing water evaporation, helps to slow down the rate of transepidermal water loss (TEWL), allowing the skin to retain more moisture.[1] This increase in skin hydration contributes to a smoother, softer skin feel and can help to improve the overall health and integrity of the skin barrier.

Unlike heavier, more occlusive emollients like petrolatum, diisooctyl succinate provides these benefits with a light, non-greasy sensory experience.[2] Its branched-chain structure allows it to spread easily and evenly across the skin, filling in the spaces between corneocytes to create a smoother surface.

Performance Characteristics and Experimental Protocols

The performance of an emollient is typically evaluated based on a combination of objective instrumental measurements and subjective sensory assessments.

Viscosity

Experimental Protocol: Viscosity Measurement

Objective: To determine the dynamic viscosity of diisooctyl succinate.

Apparatus:

-

Rotational viscometer (e.g., Brookfield DV-E Viscometer)

-

Appropriate spindle (selected based on the expected viscosity range)

-

Temperature-controlled water bath

Procedure:

-

Equilibrate the diisooctyl succinate sample to a controlled temperature (e.g., 25°C) in the water bath.

-

Select a spindle and rotational speed that will provide a torque reading between 10% and 90% of the instrument's capacity.

-

Immerse the spindle into the sample up to the designated immersion mark.

-

Allow the spindle to rotate for a sufficient amount of time to obtain a stable reading.

-

Record the viscosity in centipoise (cPs) or milliPascal-seconds (mPa·s).

-

Repeat the measurement at different shear rates (rotational speeds) to assess if the fluid is Newtonian or non-Newtonian.

Spreadability

Spreadability is a measure of how easily an emollient can be applied to the skin. It is a key factor in consumer acceptance of a product. Diisooctyl succinate is known for its excellent spreadability.[1]

Experimental Protocol: Spreadability by Parallel Plate Method

Objective: To quantify the spreadability of diisooctyl succinate.

Apparatus:

-

Glass plates of a defined diameter

-

Weight of a known mass

-

Ruler or caliper

Procedure:

-

Place a standardized volume or weight of the diisooctyl succinate sample at the center of a glass plate.

-

Carefully place a second glass plate of the same diameter on top of the sample.

-

Place a weight of a known mass (e.g., 20 g) on the center of the top plate for a specified duration (e.g., 1 minute).

-

Measure the diameter of the spread sample.

-

The spreadability can be expressed as the area of the circle formed by the spread sample (S = πr²).

-

A higher spread area indicates better spreadability.

Sensory Profile

The sensory profile of an emollient is a critical factor in its selection for a cosmetic or pharmaceutical formulation. Diisooctyl succinate is often described as having a light, silky, and non-greasy feel with a powdery afterfeel.[5][6]

Table 2: Illustrative Sensory Profile of Diisooctyl Succinate (Note: This table is based on qualitative descriptions from manufacturer literature. Quantitative sensory panel data for diisooctyl succinate is not publicly available.)

| Sensory Attribute | Description |

| Initial Feel | Light, non-greasy |

| Spreadability | Easy to spread, excellent slip |

| Playtime | Moderate |

| Absorbency | Fast absorbing |

| Afterfeel | Silky, powdery, non-tacky |

| Residue | Low |

Experimental Protocol: Sensory Panel Evaluation

Objective: To quantitatively assess the sensory attributes of diisooctyl succinate.

Panelists: A panel of 10-15 trained sensory assessors.

Procedure:

-

Sample Preparation: Prepare standardized samples of diisooctyl succinate and a range of benchmark emollients (e.g., silicones, other esters, mineral oil).

-

Application: Panelists apply a pre-measured amount of each sample to a designated area on their volar forearm.

-

Evaluation: Panelists evaluate a series of predefined sensory attributes at different time points (e.g., during application, 1 minute after, 5 minutes after). Attributes may include:

-

Spreadability: Ease of spreading on the skin.

-

Absorbency: Rate at which the product is absorbed.

-

Greasiness: Perception of oiliness on the skin.

-

Tackiness: Stickiness of the skin after application.

-

Slip: How easily the fingers glide over the treated skin.

-

Cushion: The feeling of substance and softness under the fingers.

-

Afterfeel: The final sensation on the skin after the product has been fully absorbed.

-

-

Scoring: Panelists rate the intensity of each attribute on a labeled magnitude scale (e.g., 0-10 or 0-100).

-

Data Analysis: The data is statistically analyzed to generate a sensory profile for each emollient, often visualized using a spider web chart.

Impact on Skin Barrier Function

Transepidermal Water Loss (TEWL)

By forming a semi-occlusive film, diisooctyl succinate helps to reduce TEWL. While specific clinical data for diisooctyl succinate is limited, emollients of this type are generally shown to have a positive impact on skin barrier function.

Experimental Protocol: Transepidermal Water Loss (TEWL) Measurement

Objective: To evaluate the effect of diisooctyl succinate on TEWL.

Apparatus:

-

Tewameter® or similar open-chamber evaporimeter

-

Controlled environment room (constant temperature and humidity)

Procedure:

-

Acclimatization: Subjects acclimate in a controlled environment room for at least 30 minutes before measurements.

-

Baseline Measurement: Measure the baseline TEWL on designated test sites on the volar forearm.

-

Product Application: Apply a standardized amount of diisooctyl succinate to the test sites. A control site with no product application should also be included.

-

Post-Application Measurements: Measure TEWL at specified time points after application (e.g., 1, 2, 4, 8, and 24 hours).

-

Data Analysis: Calculate the percentage change in TEWL from baseline for both the treated and control sites. A decrease in TEWL indicates an improvement in skin barrier function.

Skin Hydration

The reduction in TEWL leads to an increase in the water content of the stratum corneum, resulting in improved skin hydration.

Experimental Protocol: Skin Hydration Measurement (Corneometry)

Objective: To assess the effect of diisooctyl succinate on skin hydration.

Apparatus:

-

Corneometer® or similar capacitance-based skin hydration measurement device

-

Controlled environment room

Procedure:

-

Acclimatization: Subjects acclimate in a controlled environment room.

-

Baseline Measurement: Measure the baseline skin hydration on designated test sites on the volar forearm.

-

Product Application: Apply a standardized amount of diisooctyl succinate to the test sites, with a corresponding control site.

-

Post-Application Measurements: Measure skin hydration at specified time points after application.

-

Data Analysis: Calculate the percentage change in skin hydration from baseline. An increase in the Corneometer® readings indicates improved skin hydration.

Functional Benefits in Formulations

Beyond its primary emollient properties, diisooctyl succinate offers several functional benefits in cosmetic and pharmaceutical formulations:

-

Solubilizer for UV Filters: It can effectively solubilize organic UV filters, which can improve the efficacy and aesthetics of sunscreen formulations.[5]

-

Dispersing Agent for Pigments: It aids in the dispersion of pigments in color cosmetics, leading to more uniform color application.[5]

-

Greasiness Reducer: It can be used to reduce the greasy feel of heavier oils and butters in a formulation.[5]

-

Silicone Alternative: Due to its light, silky feel, it is often used as a natural and biodegradable alternative to silicones like cyclomethicone.[7]

Safety and Regulatory Status

Diisooctyl succinate is generally considered safe for use in cosmetic products.[2] It is well-tolerated by most skin types and is unlikely to cause irritation.[2] As with any cosmetic ingredient, it is recommended to perform a patch test for individuals with sensitive skin.

Conclusion

Diisooctyl succinate is a high-performance emollient that offers a unique combination of functional benefits and a desirable sensory profile. Its ability to improve skin hydration and barrier function, coupled with its light, non-greasy feel, makes it a valuable ingredient for a wide range of cosmetic and dermatological applications. While more publicly available quantitative data would be beneficial for direct comparison with other emollients, the existing information and the methodologies outlined in this guide provide a strong foundation for its effective utilization in product development. As the demand for aesthetically pleasing and efficacious topical products continues to grow, the role of versatile emollients like diisooctyl succinate will become increasingly important.

References

- 1. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.se]

- 2. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.com.tr]

- 3. ulprospector.com [ulprospector.com]

- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 5. inolex.com [inolex.com]

- 6. inolex.com [inolex.com]

- 7. pubs.acs.org [pubs.acs.org]

Diisooctyl Succinate: A Multifunctional Ingredient in Cosmetic and Pharmaceutical Formulations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diisooctyl succinate, a diester of succinic acid and isooctyl alcohol, is a versatile ingredient increasingly utilized in cosmetic and pharmaceutical formulations. Its multifunctional nature as an emollient, solvent, and dispersing agent makes it a valuable component in a wide array of products, from skincare and sun care to color cosmetics. This technical guide provides a comprehensive overview of the core functions of diisooctyl succinate, supported by quantitative data, detailed experimental protocols for its evaluation, and logical workflow diagrams.

Core Functions and Physicochemical Properties

Diisooctyl succinate is primarily recognized for its excellent emollient properties, imparting a characteristic light, silky, and non-greasy feel to topical formulations.[1][2] It improves the spreadability of creams and lotions, contributing to a more elegant skin feel.[3] Beyond its sensory benefits, it serves as an effective solvent for various cosmetic ingredients, notably for crystalline UV filters used in sunscreen products, and as a dispersing agent for pigments in color cosmetics.[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| INCI Name | Diisooctyl Succinate | [4] |

| CAS Number | 28880-24-2 | [5][6] |

| Molecular Formula | C20H38O4 | [5][7] |

| Molecular Weight | 342.51 g/mol | [7][8] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 356 °C at 101.3 kPa | [7] |

| Density | 0.917 g/cm³ at 25°C | [7] |

| Vapor Pressure | 0.013 Pa at 25°C | [7] |

| LogP | 7.13 at 20°C and pH 7 | [7] |

Emollient Function and Sensory Profile Evaluation

As an emollient, diisooctyl succinate helps to maintain the soft, smooth, and pliable appearance of the skin.[9] Its lightweight nature makes it a suitable alternative to traditional heavy oils, reducing the greasy after-feel of formulations.[1]

Experimental Protocol: Sensory Panel Analysis of Emolliency

A trained sensory panel can be utilized to quantify the sensory characteristics of diisooctyl succinate compared to other emollients.

Objective: To evaluate and compare the sensory attributes of diisooctyl succinate with other benchmark emollients.

Materials:

-

Diisooctyl succinate

-

Benchmark emollients (e.g., Cyclomethicone, Isopropyl Myristate)

-

Trained sensory panelists (10-15 members)

-

Standardized application protocols

-

Evaluation forms with defined sensory attributes and rating scales (e.g., 1-10)

Methodology:

-

Panelist Training: Panelists are trained to identify and rate specific sensory attributes such as initial spreadability, skin feel (lightness/heaviness), shine/gloss, residue, and tackiness.[10]

-

Product Application: A standardized amount (e.g., 0.1 mL) of each emollient is applied to a designated area on the panelists' volar forearms.[10]

-

Evaluation: Panelists evaluate the sensory attributes at predefined time points (e.g., immediately after application, 5 minutes, and 15 minutes) to assess both the initial feel and the after-feel.[10]

-

Data Analysis: The ratings from all panelists are collected and statistically analyzed (e.g., using ANOVA) to determine significant differences in the sensory profiles of the tested emollients.[11][12][13]

Solvent Function for UV Filters

Diisooctyl succinate is an effective solvent for many solid organic UV filters, which is crucial for achieving high SPF values and ensuring the stability of sunscreen formulations. Its ability to dissolve these actives prevents their recrystallization, which can compromise the efficacy and safety of the product.

Experimental Protocol: Determination of UV Filter Solubility

The solubility of a UV filter in diisooctyl succinate can be determined using the isothermal shake-flask method.

Objective: To quantify the solubility of a specific UV filter (e.g., Avobenzone, Oxybenzone) in diisooctyl succinate at a controlled temperature.

Materials:

-

Diisooctyl succinate

-

UV filter powder

-

Analytical balance

-

Shaking incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Sample Preparation: An excess amount of the UV filter is added to a known weight of diisooctyl succinate in a sealed vial.

-

Equilibration: The vials are placed in a shaking incubator at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 72 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are centrifuged to separate the undissolved UV filter from the saturated solution.

-

Quantification: An aliquot of the supernatant is carefully removed, diluted with a suitable solvent, and analyzed by HPLC to determine the concentration of the dissolved UV filter.

-

Calculation: The solubility is expressed as the weight of the UV filter dissolved in 100g of diisooctyl succinate.

Dispersing Agent Function for Pigments

In color cosmetics, achieving a uniform dispersion of pigments is essential for color consistency, intensity, and stability. Diisooctyl succinate can act as a wetting and dispersing agent, facilitating the incorporation of pigments into the formulation and preventing their agglomeration.[1]

Experimental Protocol: Evaluation of Pigment Dispersion

The effectiveness of diisooctyl succinate as a dispersing agent can be assessed by measuring the fineness of grind and particle size distribution of a pigment dispersion.

Objective: To evaluate the ability of diisooctyl succinate to disperse a specific pigment (e.g., Titanium Dioxide, Iron Oxides).

Materials:

-

Diisooctyl succinate

-

Pigment powder

-

Grinding medium (e.g., bead mill, three-roll mill)

-

Hegman gauge

-

Particle size analyzer (e.g., laser diffraction)

-

Microscope

Methodology:

-

Premix Preparation: A specified ratio of pigment is gradually added to diisooctyl succinate under low-shear mixing.

-

Grinding: The premix is subjected to high-shear grinding for a defined period.

-

Fineness of Grind: The dispersion is evaluated using a Hegman gauge to determine the size of the largest agglomerates. A smooth drawdown with a low Hegman value indicates a finer dispersion.[14][15][16][17][18]

-

Particle Size Analysis: The particle size distribution of the dispersion is measured using a laser diffraction particle size analyzer to obtain quantitative data on the mean particle size and distribution.[19][20][21][22][23]

-

Microscopic Examination: A small sample of the dispersion is examined under a microscope to visually assess the degree of agglomeration and the uniformity of the dispersion.

Conclusion

Diisooctyl succinate is a highly functional ingredient that offers multiple benefits in the formulation of cosmetic and pharmaceutical products. Its excellent sensory profile as a lightweight emollient, coupled with its efficacy as a solvent for challenging actives like UV filters and as a dispersing agent for pigments, makes it a valuable tool for formulators. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of these functions, enabling researchers and product developers to optimize their formulations for performance, stability, and consumer appeal. As the demand for high-performance, aesthetically pleasing topical products continues to grow, the role of multifunctional ingredients like diisooctyl succinate is set to become even more prominent.

References

- 1. ulprospector.com [ulprospector.com]

- 2. ulprospector.com [ulprospector.com]

- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 4. incibeauty.com [incibeauty.com]

- 5. diisooctyl succinate CAS#: 28880-24-2 [m.chemicalbook.com]

- 6. Diisooctyl Succinate (with Product List) [incidecoder.com]

- 7. 28880-24-2 CAS MSDS (diisooctyl succinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Butanedioic acid, 1,4-diisooctyl ester | C20H38O4 | CID 120074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cosmileeurope.eu [cosmileeurope.eu]

- 10. benchchem.com [benchchem.com]

- 11. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Hegman Gauge: Comprehensive Overview and Standards | Nextagen Analytics [nextagen.in]

- 15. ispigment.com [ispigment.com]

- 16. nanotechindustrieprodukte.de [nanotechindustrieprodukte.de]

- 17. Hegman gauge - Wikipedia [en.wikipedia.org]

- 18. specialchem.com [specialchem.com]

- 19. horiba.com [horiba.com]

- 20. m.youtube.com [m.youtube.com]

- 21. azom.com [azom.com]

- 22. particletechlabs.com [particletechlabs.com]

- 23. nanoqam.ca [nanoqam.ca]

An In-depth Guide for Researchers and Scientific Professionals

Introduction

Diisooctyl succinate (CAS No. 28880-24-2) is the diester of isooctyl alcohol and succinic acid.[1][2] Despite its straightforward chemical nature, a comprehensive review of scientific literature reveals that its primary applications are firmly rooted in the cosmetics and personal care industries, with a noticeable absence in primary research fields such as drug development and fundamental cell biology. This guide provides a technical overview of the known applications and properties of diisooctyl succinate, while also addressing the current data gap in dedicated research applications.

It is critical to distinguish diisooctyl succinate from structurally related compounds with similar naming conventions, such as dioctyl sodium sulfosuccinate (DOSS) and diisooctyl phthalate (DIOP). These molecules possess distinct chemical properties and toxicological profiles, and data pertaining to them should not be extrapolated to diisooctyl succinate.

Primary Application: Emollient in Cosmetics and Personal Care

The predominant use of diisooctyl succinate is as an emollient and skin-conditioning agent in a variety of cosmetic formulations.[3][4] Its functions in these products are multifaceted:

-

Emollience: It softens and soothes the skin, contributing to a smoother and more pleasant skin feel.[3][5]

-

Texture Enhancement: As a transparent liquid, it imparts a silky, cushioned texture to creams, lotions, and balms, often reducing the greasy feel of heavier oils in a formulation.[4][6]

-

Dispersing Agent: It can be utilized to disperse sunscreen ingredients and pigments within a formulation, contributing to a more uniform product.[6]

-

Binding Agent: In powdered cosmetics, it can act as a binding agent.[6]

Diisooctyl succinate is often marketed as a plant-derived and palm-free alternative to silicone-based emollients.[6] It is generally considered safe for cosmetic use and is well-tolerated by most skin types.[4]

Physicochemical Properties

A summary of the available physicochemical data for diisooctyl succinate is presented below. The lack of extensive research-focused literature means that some data points are derived from chemical databases and supplier specifications rather than peer-reviewed studies.

| Property | Value | Reference(s) |

| CAS Number | 28880-24-2 | [1] |

| Molecular Formula | C20H38O4 | [1][7] |

| Molecular Weight | 342.51 g/mol | [1][8][9] |

| Appearance | Clear Liquid | [10] |

| Boiling Point | 356 - 358.9 °C at 101.3 kPa | [1][11] |

| Density | ~0.917 - 0.934 g/cm³ at 25 °C | [1][11] |

| Vapor Pressure | 0.013 Pa at 25 °C | [1] |

| LogP (octanol/water) | ~7.1 | [1] |

| Solubility in Water | 0.005564 mg/L at 25 °C (estimated) | [12] |

Synthesis of Diisooctyl Succinate: A Conceptual Workflow

Mechanism of Action as a Skin Emollient

As an emollient, diisooctyl succinate functions by forming a thin, non-greasy film on the surface of the skin. This film helps to reduce transepidermal water loss (TEWL) and fills in the spaces between corneocytes, resulting in a smoother and more hydrated skin surface.

Absence in Primary Research Literature

Extensive searches of scientific databases for primary research applications of diisooctyl succinate in fields such as pharmacology, drug delivery, and cell biology yielded no significant results. The compound does not appear to be utilized as a research tool, a therapeutic agent, or a key excipient in published pharmaceutical development studies.

This lack of data means that for the target audience of researchers, scientists, and drug development professionals, there are currently no established experimental protocols, signaling pathway interactions, or quantitative datasets related to diisooctyl succinate in a primary research context.

Diisooctyl succinate is a well-characterized cosmetic ingredient valued for its properties as an emollient and texture enhancer. It provides a silky skin feel and can aid in the formulation of a wide range of personal care products. However, its application appears to be confined to this industry. For the scientific research and drug development communities, diisooctyl succinate does not currently represent a molecule of significant interest, and there is a notable absence of literature detailing its use in primary research. Therefore, while its role in applied material science for cosmetics is clear, its potential applications in fundamental or translational research remain unexplored and undocumented.

References

- 1. diisooctyl succinate CAS#: 28880-24-2 [m.chemicalbook.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. incibeauty.com [incibeauty.com]

- 4. beautydecoded.com [beautydecoded.com]

- 5. myrevea.com [myrevea.com]

- 6. paulaschoice.co.uk [paulaschoice.co.uk]

- 7. 28880-24-2 CAS MSDS (diisooctyl succinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Butanedioic acid, 1,4-diisooctyl ester | C20H38O4 | CID 120074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dicapryl Succinate | C20H38O4 | CID 84475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. diisooctyl succinate | CAS#:28880-24-2 | Chemsrc [chemsrc.com]

- 12. diisooctyl succinate, 28880-24-2 [perflavory.com]

Diisooctyl Succinate: A Comprehensive Technical Guide to its Origin and Manufacture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisooctyl succinate is a versatile emollient and solvent with a favorable safety profile and a growing presence in the pharmaceutical, cosmetic, and personal care industries.[1][2] Its utility is derived from its unique physical properties, including its light, non-greasy feel and excellent solubilizing capabilities. This technical guide provides an in-depth exploration of the origins of diisooctyl succinate, detailing both its petrochemical and bio-based sourcing. Furthermore, it delineates the primary manufacturing processes, including detailed experimental protocols for its synthesis via Fischer-Speier esterification and a two-step process involving the formation and subsequent hydrogenation of diisooctyl maleate. Quantitative data from exemplary synthesis protocols are presented in tabular format for clarity and comparative analysis. The chemical pathways and manufacturing workflows are illustrated with diagrams generated using Graphviz (DOT language) to provide a clear visual representation of the processes involved.

Origin of Diisooctyl Succinate

Diisooctyl succinate is an ester of succinic acid and isooctyl alcohol.[3] The origin of this compound can be traced back to its constituent raw materials, which can be sourced from both conventional petrochemical feedstocks and renewable, bio-based sources.

Petrochemical Origin

The traditional and most common route for sourcing the raw materials for diisooctyl succinate synthesis is from petrochemicals.

-

Succinic Acid/Maleic Anhydride: Succinic acid is historically produced from the catalytic hydrogenation of maleic anhydride, which is derived from the oxidation of benzene or n-butane.[4]

-

Isooctyl Alcohol: Isooctyl alcohol is a branched-chain C8 alcohol, typically produced through the oxo process (hydroformylation) of heptenes, which are in turn derived from the cracking of petroleum. A common isomer used is 2-ethylhexanol.[5]

Bio-Based Origin

With a growing emphasis on sustainability and green chemistry, bio-based routes for the production of diisooctyl succinate are gaining prominence.

-

Bio-Succinic Acid: Succinic acid can be produced through the fermentation of renewable resources such as corn starch and other polysaccharides.[6] This bio-fermentation process offers a more sustainable alternative to petrochemical-derived succinic acid.

-

Bio-Based Alcohols: While less common, research is ongoing into the production of isooctyl alcohol from renewable feedstocks.

-

Fully Bio-Based Diisooctyl Succinate: Some commercially available diisooctyl succinate products are marketed as being 100% natural and palm-free, derived from sources such as non-GMO corn and castor oils.[7]

Manufacturing Process of Diisooctyl Succinate

The industrial production of diisooctyl succinate is primarily achieved through the esterification of succinic acid or its anhydride with isooctyl alcohol. The two main synthetic pathways are direct esterification and a two-step process involving the synthesis and subsequent hydrogenation of diisooctyl maleate.

Direct Esterification (Fischer-Speier Esterification)

The most direct method for synthesizing diisooctyl succinate is the Fischer-Speier esterification of succinic acid with isooctyl alcohol in the presence of an acid catalyst.[8] This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, water, a byproduct of the reaction, is continuously removed.[8]